

Spectroscopic Characterization of N-Boc-1-penten-3-amine: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc-1-penten-3-amine*

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This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl (pent-1-en-3-yl)carbamate, commonly known as **N-Boc-1-penten-3-amine**. As a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document synthesizes predicted data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles, offering a robust framework for the characterization of this molecule.

Molecular Structure and Key Features

N-Boc-1-penten-3-amine possesses a unique combination of functional groups that give rise to a distinct spectroscopic signature. The structure includes a terminal vinyl group, a chiral center at the C3 position, an ethyl group, and a tert-butoxycarbonyl (Boc) protecting group on the secondary amine. These features are crucial for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of **N-Boc-1-penten-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **N-Boc-1-penten-3-amine**, both ^1H and ^{13}C NMR will provide key structural information.

Predicted ^1H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, ethyl, and Boc protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the double bond and carbonyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.7 - 5.9	ddd	1H	-CH=CH ₂
~5.0 - 5.2	m	2H	-CH=CH ₂
~4.5 - 4.8	br s	1H	-NH-
~4.0 - 4.3	m	1H	-CH(NHBoc)-
~1.5 - 1.7	m	2H	-CH ₂ -CH ₃
1.44	s	9H	-C(CH ₃) ₃
~0.9	t	3H	-CH ₂ -CH ₃

Solvent: CDCl₃,

Reference: TMS at

0.00 ppm.

The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration and solvent dependent. This signal will disappear upon D₂O exchange, a useful diagnostic test.^[1] The protons of the vinyl group will exhibit complex splitting patterns (ddd - doublet of doublet of doublets) due to geminal and cis/trans couplings.

Predicted ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~155.0	-C=O (carbamate)
~138 - 142	-CH=CH ₂
~114 - 118	-CH=CH ₂
~79.5	-C(CH ₃) ₃
~50 - 55	-CH(NHBoc)-
~29 - 32	-CH ₂ -CH ₃
~28.4	-C(CH ₃) ₃
~10 - 13	-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

The carbonyl carbon of the Boc group is expected to appear around 155 ppm.^{[2][3]} The quaternary carbon of the tert-butyl group is typically observed around 79.5 ppm, with the three equivalent methyl carbons appearing at approximately 28.4 ppm.^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350 - 3450	Medium, sharp	N-H stretch
~3080	Medium	=C-H stretch (vinyl)
~2970	Strong	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carbamate)
~1640	Medium	C=C stretch (vinyl)
~1500 - 1530	Strong	N-H bend
~1160 - 1250	Strong	C-N stretch and C-O stretch
~910 and ~990	Strong	=C-H bend (vinyl out-of-plane)

The N-H stretch of a secondary amine in a carbamate typically appears as a single, sharp band in the region of 3350-3450 cm⁻¹.^{[1][5][6]} The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group. The presence of the vinyl group is confirmed by the C=C stretch and the out-of-plane C-H bending vibrations.^[7]

Mass Spectrometry (MS)

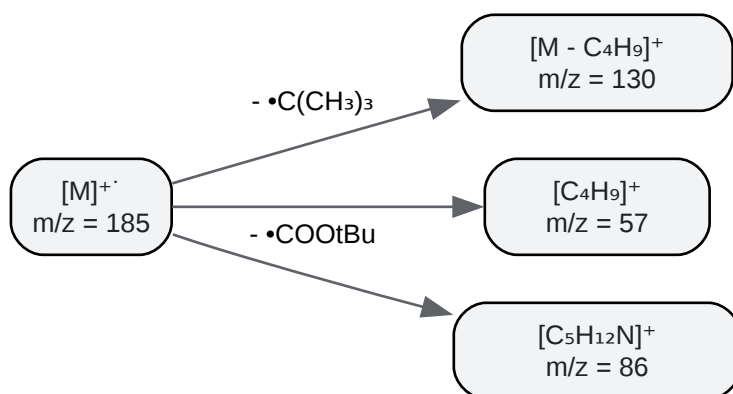
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-Boc-1-penten-3-amine** (C₁₀H₁₉NO₂), the expected molecular weight is approximately 185.14 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecular ion peak ([M]⁺) at m/z = 185 may be weak or absent. Key fragmentation pathways are expected to involve the loss of the Boc group and cleavage adjacent to the nitrogen atom.

m/z	Proposed Fragment
130	$[M - C_4H_9]^+$ (loss of tert-butyl)
100	$[M - C_5H_9O_2]^+$ or $[Boc]^+$
86	$[M - C_5H_9O_2 + H]^+$ or $[C_5H_{12}N]^+$ (amine fragment)
57	$[C_4H_9]^+$ (tert-butyl cation)

The fragmentation is often initiated by the loss of a tert-butyl radical or isobutylene from the Boc group. The tert-butyl cation at $m/z = 57$ is a very common and often abundant peak for Boc-protected compounds.[8]



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Caption: Plausible mass spectrometry fragmentation pathway for **N-Boc-1-penten-3-amine**.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Boc-1-penten-3-amine** in ~0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4]

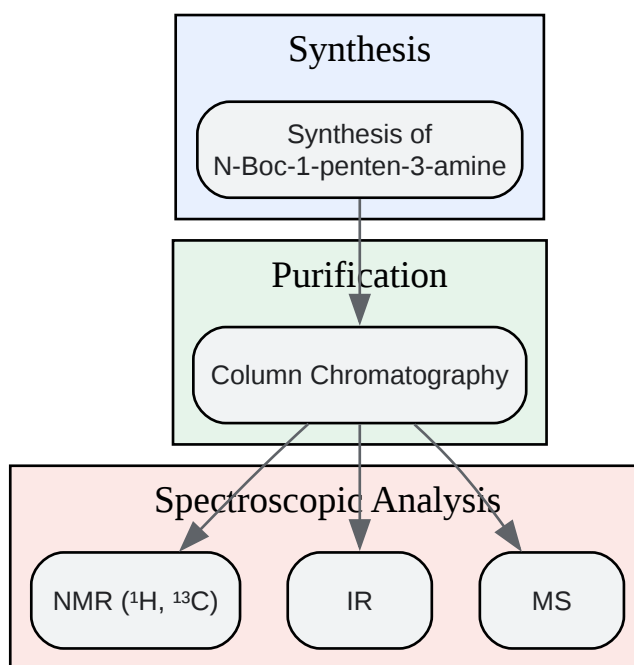
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum.

IR Spectroscopy Acquisition

- **Sample Preparation:** For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission, a thin film can be prepared between two NaCl or KBr plates.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty sample compartment should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Acquisition

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
- **Data Acquisition (EI-MS):** Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet. Acquire the spectrum over a mass range of m/z 40-300.
- **Data Acquisition (ESI-MS):** For Electrospray Ionization, infuse the sample solution directly into the ion source. Data is typically acquired in positive ion mode. This technique is more likely to show the protonated molecular ion $[\text{M}+\text{H}]^+$ at $m/z = 186$.



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Caption: General workflow for the synthesis and spectroscopic characterization of **N-Boc-1-penten-3-amine**.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of **N-Boc-1-penten-3-amine**. The presented data and interpretations are grounded in the established principles of NMR, IR, and MS, and are supported by data from structurally related molecules. For definitive characterization, researchers should perform their own experimental analyses and use this guide as a reference for interpretation. The provided protocols offer a starting point for the acquisition of high-quality spectroscopic data, which is essential for ensuring the identity and purity of this important synthetic intermediate.

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